molecular formula C17H15NO3 B8547281 5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester CAS No. 353497-37-7

5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester

Cat. No. B8547281
M. Wt: 281.30 g/mol
InChI Key: KUNLJAIXGWRPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112673B2

Procedure details

A suspension of 10-oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (15 g, 56 mmol) in methanol (75 ml) is heated to 60° C. and a catalytic amount of p-toluene sulfonic acid (0.213 g, 1.1 mmol) is added. After addition of trimethyl ortho-formate (6.25 g, 58.9 mmol) the solution is stirred at 60–70° C. for 4 hours. During this reaction the product precipitates as white crystals. The mixture is cooled to room temperature, filtered and dried to yield 15.5 g of pure title compound (98%).
Name
10-oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
0.213 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[CH2:8][C:7]2[CH:17]=[CH:18][CH:19]=[CH:20][C:6]1=2)=[O:4].[CH:21](OC)(OC)OC>CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:1][O:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]([O:16][CH3:21])=[CH:8][C:7]2[CH:17]=[CH:18][CH:19]=[CH:20][C:6]1=2)=[O:4]

Inputs

Step One
Name
10-oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
Quantity
15 g
Type
reactant
Smiles
COC(=O)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0.213 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60–70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During this reaction the product
CUSTOM
Type
CUSTOM
Details
precipitates as white crystals
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)N1C2=C(C=C(C3=C1C=CC=C3)OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.